N-cyclohexyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide
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Overview
Description
N-cyclohexyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide is a synthetic compound with a molecular formula of C19H28N2O2S It is known for its unique structure, which includes a cyclohexyl group, a thiophene ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide typically involves the condensation of cyclohexylamine with thiophen-2-ylacetyl chloride, followed by the reaction with cyclohexanecarboxylic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amide linkage allows the compound to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-1-[(2-furylmethyl)(2-thienylacetyl)amino]cyclohexanecarboxamide: Similar structure but with a furylmethyl group.
N-cyclohexyl-1-[(2-thienylacetyl)amino]cyclohexanecarboxamide: Similar structure but with different substituents on the thiophene ring.
Uniqueness
N-cyclohexyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide is unique due to its specific combination of a cyclohexyl group, a thiophene ring, and an amide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H28N2O2S |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-cyclohexyl-1-[(2-thiophen-2-ylacetyl)amino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H28N2O2S/c22-17(14-16-10-7-13-24-16)21-19(11-5-2-6-12-19)18(23)20-15-8-3-1-4-9-15/h7,10,13,15H,1-6,8-9,11-12,14H2,(H,20,23)(H,21,22) |
InChI Key |
QOMKNWZPODNCBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2(CCCCC2)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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